1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound featuring a combination of imidazole, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the piperidine and imidazole intermediates, followed by their coupling and subsequent sulfonamide formation.
-
Preparation of Piperidine Intermediate
Starting Material: 3-pyridinecarboxaldehyde
Reaction: Reductive amination with 4-piperidinemethanol
Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
-
Preparation of Imidazole Intermediate
Starting Material: 1-methylimidazole
Reaction: Sulfonation with chlorosulfonic acid
Conditions: Controlled addition of chlorosulfonic acid to 1-methylimidazole at low temperature.
-
Coupling Reaction
Reagents: Piperidine intermediate and imidazole sulfonyl chloride
Conditions: Base-catalyzed coupling using triethylamine in anhydrous dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the imidazole moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxide derivatives or sulfonic acids.
Reduction: Formation of amine derivatives or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the imidazole and pyridine rings can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- 1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- 1-methyl-N-((1-(quinolin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
Uniqueness
1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its specific substitution pattern, which can influence its binding properties and biological activity. The position of the pyridine ring (at the 3-position) and the presence of the sulfonamide group are critical for its interaction with molecular targets, distinguishing it from similar compounds with different substitution patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19-11-15(17-12-19)23(21,22)18-9-13-4-7-20(8-5-13)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBLRZGLXOFYBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.